molecular formula C15H17N3O2 B2619388 1-cyclopentyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 953736-28-2

1-cyclopentyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2619388
CAS No.: 953736-28-2
M. Wt: 271.32
InChI Key: NOAIJOPDRXQOJJ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique bicyclic structure, which includes a pyrazole ring fused to a pyridine ring. The presence of cyclopentyl and cyclopropyl groups further enhances its chemical diversity and potential biological activity .

Chemical Reactions Analysis

1-Cyclopentyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-Cyclopentyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and combinatorial libraries.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory, anti-cancer, and anti-microbial agent.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-cyclopentyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound binds to the active site of the enzyme, blocking its activity and thereby exerting its biological effects .

Comparison with Similar Compounds

1-Cyclopentyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be compared to other pyrazolo[3,4-b]pyridine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and therapeutic potential.

Properties

IUPAC Name

1-cyclopentyl-6-cyclopropylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c19-15(20)11-7-13(9-5-6-9)17-14-12(11)8-16-18(14)10-3-1-2-4-10/h7-10H,1-6H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAIJOPDRXQOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(C=N2)C(=CC(=N3)C4CC4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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